molecular formula C14H17N3O2 B1403685 ethyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate CAS No. 1268052-53-4

ethyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate

Cat. No. B1403685
M. Wt: 259.3 g/mol
InChI Key: ZJINLJFYSNVOHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “ethyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate” is a derivative of 5-Amino-1-(4-ethylphenyl)-1H-pyrazole-4-carbonitrile . It is a complex organic compound that contains several functional groups, including an ethyl group, an amino group, and a carboxylate group .


Chemical Reactions Analysis

The compound is a derivative of aniline. It is a primary amine having an ethyl group located para to the amino (NH 2) group .

Scientific Research Applications

Crystal Structure and Synthesis

Ethyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate and its derivatives have been synthesized for various purposes. For instance, a study investigated the crystal structure of a closely related compound, ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, revealing significant details about its molecular arrangement and stability factors such as hydrogen interactions and π···π interactions. This compound was synthesized using trisodium citrate dihydrate as an eco-friendly catalyst (Kumar et al., 2018).

Crystal Structure Analysis

The crystal structure of another related compound, ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, was determined by X-ray diffraction, revealing specific details about the molecular structure and preliminary bioassays indicating potential fungicidal and plant growth regulation activities (Minga, 2005).

Industrial Applications

Corrosion Inhibition

Derivatives of Ethyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate have been researched for their corrosion inhibition properties. For instance, Pyranpyrazole derivatives were studied as corrosion inhibitors for mild steel, an application relevant for industrial pickling processes. The research included experimental techniques and quantum chemical studies to understand the inhibitor-metal interaction (Dohare et al., 2017).

Biological and Medicinal Research

Bioactivity Analysis

Ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was synthesized and analyzed for bioactivity, showing potential as a fungicide and plant growth regulator (Minga, 2005).

properties

IUPAC Name

ethyl 5-amino-1-(4-ethylphenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-3-10-5-7-11(8-6-10)17-13(15)12(9-16-17)14(18)19-4-2/h5-9H,3-4,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJINLJFYSNVOHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.